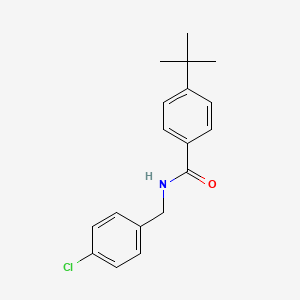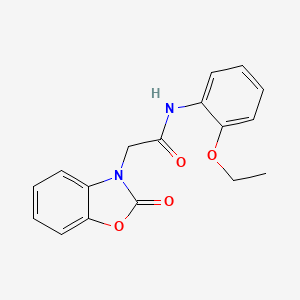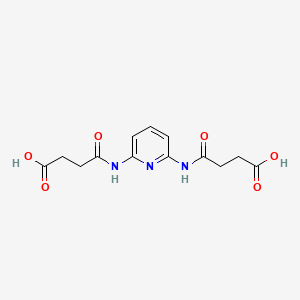
4-tert-butyl-N-(4-chlorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(4-chlorobenzyl)benzamide, also known as TBB, is a small molecule inhibitor that has been widely used in scientific research. TBB is a selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell signaling, proliferation, and survival.
作用機序
4-tert-butyl-N-(4-chlorobenzyl)benzamide binds to the ATP-binding site of CK2, blocking the access of ATP and preventing phosphorylation of CK2 substrates. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated survival pathways.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In neuronal cells, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to protect against oxidative stress and neurotoxicity. In inflammation models, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to reduce cytokine production and inflammatory responses.
実験室実験の利点と制限
4-tert-butyl-N-(4-chlorobenzyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, with minimal effects on other kinases. 4-tert-butyl-N-(4-chlorobenzyl)benzamide is also relatively easy to synthesize and has a high yield. However, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. 4-tert-butyl-N-(4-chlorobenzyl)benzamide can also be toxic at high concentrations, which can limit its use in some cell types.
将来の方向性
There are several future directions for 4-tert-butyl-N-(4-chlorobenzyl)benzamide research. One area of interest is the development of new 4-tert-butyl-N-(4-chlorobenzyl)benzamide analogs with improved solubility and potency. Another area of interest is the use of 4-tert-butyl-N-(4-chlorobenzyl)benzamide in combination with other drugs to enhance their efficacy. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has also been proposed as a potential therapeutic agent for cancer and neurodegenerative diseases, and further studies are needed to evaluate its clinical potential. Finally, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been used as a tool to study the function of CK2, and further studies are needed to elucidate the role of CK2 in various cellular processes.
合成法
4-tert-butyl-N-(4-chlorobenzyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chlorobenzylamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 4-tert-butyl-N-(4-chlorobenzyl)benzamide as a white solid with a high yield.
科学的研究の応用
4-tert-butyl-N-(4-chlorobenzyl)benzamide has been widely used in scientific research as a tool to study the function of protein kinase CK2. CK2 has been implicated in many cellular processes, including cell growth, differentiation, and apoptosis. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of cellular effects. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been used to study the role of CK2 in cancer, neurodegeneration, and inflammation.
特性
IUPAC Name |
4-tert-butyl-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(19)11-5-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKYWSBRDIPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)


![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)
![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)



![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
